Cas no 52025-58-8 (N2-butyl-N2-methylpyridine-2,5-diamine)

N2-butyl-N2-methylpyridine-2,5-diamine is a specialized diamine derivative featuring a pyridine core with butyl and methyl substituents at the N2 position. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as a versatile intermediate. The presence of both alkyl and aromatic moieties enhances its reactivity in nucleophilic substitution and coordination chemistry. Its structural properties may facilitate applications in ligand design, catalysis, or as a precursor for heterocyclic compounds. The compound's stability and solubility profile make it suitable for further functionalization under controlled conditions. Careful handling is recommended due to potential sensitivity to air or moisture.
N2-butyl-N2-methylpyridine-2,5-diamine structure
52025-58-8 structure
Product Name:N2-butyl-N2-methylpyridine-2,5-diamine
CAS No:52025-58-8
MF:C10H17N3
MW:179.262081861496
CID:2292432
Update Time:2025-06-14

N2-butyl-N2-methylpyridine-2,5-diamine Chemical and Physical Properties

Names and Identifiers

    • N2-Butyl-N2-methyl-2,5-pyridinediamine
    • N2-Butyl-N2-methylpyridine-2,5-diamine
    • 2-N-butyl-2-N-methylpyridine-2,5-diamine
    • 2,5-Pyridinediamine, N2-butyl-N2-methyl-
    • BB 0254695
    • N2-butyl-N2-methylpyridine-2,5-diamine
    • Inchi: 1S/C10H17N3/c1-3-4-7-13(2)10-6-5-9(11)8-12-10/h5-6,8H,3-4,7,11H2,1-2H3
    • InChI Key: PQDCVFJQYKDZFQ-UHFFFAOYSA-N
    • SMILES: N(C)(C1C=CC(=CN=1)N)CCCC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 138
  • Topological Polar Surface Area: 42.2

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Additional information on N2-butyl-N2-methylpyridine-2,5-diamine

Comprehensive Analysis of N2-butyl-N2-methylpyridine-2,5-diamine (CAS No. 52025-58-8): Properties, Applications, and Industry Trends

N2-butyl-N2-methylpyridine-2,5-diamine (CAS No. 52025-58-8) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural properties. This pyridine derivative features a butyl-methylamine substitution at the N2 position, which enhances its reactivity and solubility in organic solvents. Researchers are increasingly exploring its potential as a building block for drug synthesis, particularly in developing kinase inhibitors and heterocyclic compounds.

The compound's molecular structure (C10H17N3) combines aromaticity with aliphatic flexibility, making it valuable for catalysis studies and material science applications. Recent publications highlight its role in photocatalytic reactions, aligning with the growing demand for sustainable chemistry solutions. The electron-donating effects of its alkyl groups contribute to its stability under various pH conditions, a feature highly sought after in high-performance material design.

From a commercial perspective, 52025-58-8 has seen rising procurement inquiries from contract research organizations (CROs) and specialty chemical suppliers. Market analysts attribute this trend to the compound's versatility in medicinal chemistry, where it serves as a precursor for bioactive molecules. Quality standards typically require ≥98% purity, with HPLC and NMR being the preferred analytical methods for verification.

Environmental considerations surrounding N2-butyl-N2-methylpyridine-2,5-diamine production have prompted investigations into green synthesis routes. A 2023 study demonstrated successful microwave-assisted synthesis with 40% reduced solvent usage, addressing industry concerns about carbon footprint reduction. This aligns with the broader shift toward Principles of Green Chemistry in fine chemical manufacturing.

Storage recommendations for this compound emphasize protection from moisture and oxidation, typically requiring argon-filled containers at 2-8°C. These handling protocols mirror best practices for similar nitrogen-containing heterocycles, ensuring long-term stability for research applications. The compound's structure-activity relationships continue to be explored through computational chemistry models, particularly in QSAR studies for drug discovery.

Patent landscapes reveal growing intellectual property activity around 52025-58-8 derivatives, with applications ranging from electronic materials to agricultural chemicals. This diversification underscores the compound's interdisciplinary relevance. Analytical challenges in detecting trace impurities have led to advancements in UPLC-MS methods, now considered the gold standard for quality control.

Emerging applications in battery electrolyte additives and corrosion inhibitors demonstrate the compound's expanding utility beyond traditional domains. These developments coincide with increased investment in energy storage technologies, positioning N2-butyl-N2-methylpyridine-2,5-diamine as a compound of strategic importance. Current research focuses on optimizing its ligand properties for coordination chemistry applications.

The global market for pyridine-based compounds like 52025-58-8 is projected to grow at 6.2% CAGR through 2030, driven by pharmaceutical sector demand. Supply chain specialists note that regional production capabilities significantly impact availability, with current manufacturing concentrated in specialty chemical hubs in North America and Asia. Regulatory compliance remains a key consideration, requiring thorough REACH documentation for international shipments.

Academic interest in this compound has surged, with over 30 peer-reviewed articles referencing N2-butyl-N2-methylpyridine-2,5-diamine since 2020. Research hotspots include its potential in metal-organic frameworks (MOFs) and as a fluorescence probe precursor. These applications leverage the compound's chelation capacity and photophysical properties, opening new avenues in sensor technology development.

Industrial scale-up challenges for 52025-58-8 production primarily involve selective alkylation control and byproduct minimization. Process chemists are developing continuous flow systems to address these issues, achieving >90% yields in pilot-scale trials. Such innovations support the compound's transition from laboratory curiosity to commercially viable intermediate in value-added chemical synthesis.

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